

Application Note: Spectroscopic Analysis of 4-(2-(Trifluoromethoxy)phenoxy)piperidine

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Compound of Interest

Compound Name: 4-(2-(Trifluoromethoxy)phenoxy)piperidine

Cat. No.: B1324896

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Introduction

4-(2-(Trifluoromethoxy)phenoxy)piperidine is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its structural characterization is crucial for confirming its identity, purity, and for understanding its chemical properties. This application note provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with standardized protocols for their acquisition.

Predicted Spectroscopic Data

Due to the limited availability of public experimental data for **4-(2-(trifluoromethoxy)phenoxy)piperidine**, the following data is predicted based on the analysis of its chemical structure and comparison with similar compounds.

NMR Spectroscopy Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **4-(2-(trifluoromethoxy)phenoxy)piperidine**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.20	m	2H	Ar-H
~7.10	m	2H	Ar-H
~4.60	m	1H	O-CH (piperidine)
~3.20	m	2H	N-CH ₂ (axial)
~2.80	m	2H	N-CH ₂ (equatorial)
~2.10	m	2H	C-CH ₂ (axial)
~1.80	m	2H	C-CH ₂ (equatorial)
~1.70	br s	1H	NH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~148.0	Ar-C-O (piperidine)
~142.0	Ar-C-OCF ₃
~127.5	Ar-CH
~122.0	Ar-CH
~121.0	q, J \approx 257 Hz, -OCF ₃
~120.5	Ar-CH
~118.0	Ar-CH
~72.0	O-CH (piperidine)
~43.0	N-CH ₂
~31.0	C-CH ₂

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is expected to yield the following major ions.

Table 3: Predicted Mass Spectrometry Data (ESI-HRMS)

m/z (Predicted)	Ion Formula	Adduct
262.1050	$[\text{C}_{12}\text{H}_{15}\text{F}_3\text{NO}_2]^+$	$[\text{M}+\text{H}]^+$
284.0869	$[\text{C}_{12}\text{H}_{14}\text{F}_3\text{NNaO}_2]^+$	$[\text{M}+\text{Na}]^+$

Experimental Protocols

The following are detailed protocols for the acquisition of NMR and mass spectrometry data for **4-(2-(trifluoromethoxy)phenoxy)piperidine**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh 5-10 mg of **4-(2-(trifluoromethoxy)phenoxy)piperidine**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters:
 - Spectrometer: 500 MHz NMR Spectrometer.
 - ^1H NMR:
 - Pulse sequence: zg30
 - Number of scans: 16
 - Relaxation delay: 1.0 s

- Acquisition time: 4.0 s
- Spectral width: -2 to 12 ppm
- ^{13}C NMR:
 - Pulse sequence: zgpg30 (proton decoupled)
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Acquisition time: 1.5 s
 - Spectral width: -10 to 220 ppm
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase and baseline correct the spectra.
 - Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
 - Integrate the signals in the ^1H NMR spectrum and pick the peaks in both spectra.

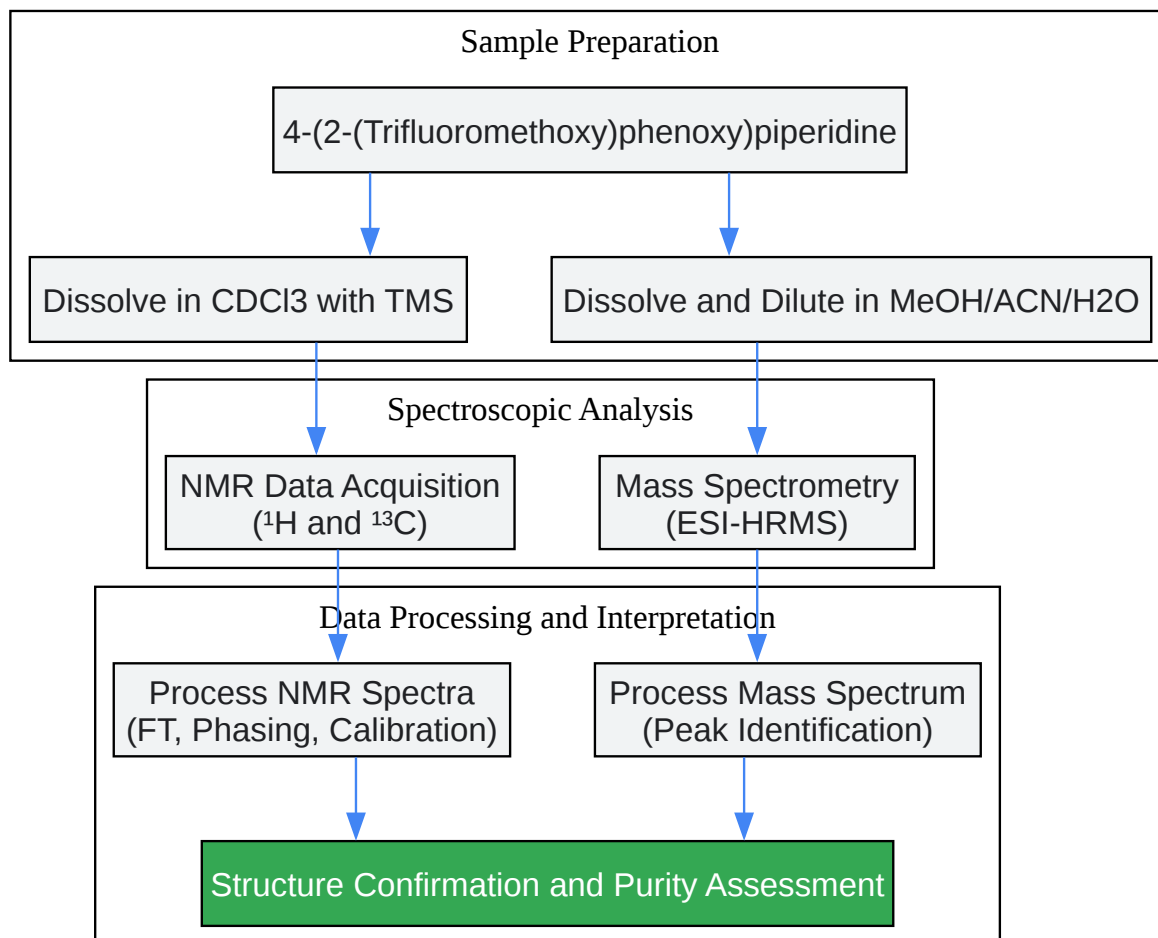
Mass Spectrometry Protocol

- Sample Preparation:
 - Prepare a stock solution of **4-(2-(trifluoromethoxy)phenoxy)piperidine** in methanol at a concentration of 1 mg/mL.
 - Dilute the stock solution to a final concentration of 10 $\mu\text{g/mL}$ with 50:50 acetonitrile:water containing 0.1% formic acid.
- Instrumentation and Analysis:

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5 $\mu\text{L}/\text{min}$.
- Mass Range: Scan from m/z 50 to 500.
- Data Acquisition: Acquire data in full scan mode to observe the molecular ions and potential fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of **4-(2-(trifluoromethoxy)phenoxy)piperidine**.



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Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The predicted NMR and mass spectrometry data, along with the detailed experimental protocols, provide a comprehensive guide for the analytical characterization of **4-(2-(trifluoromethoxy)phenoxy)piperidine**. This information is essential for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development to ensure the quality and identity of their synthesized compounds.

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